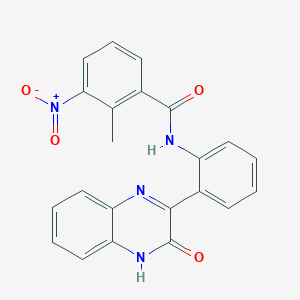
2-甲基-3-硝基-N-(2-(3-氧代-3,4-二氢喹喔啉-2-基)苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a nitro group, a methyl group, and a quinoxaline moiety
科学研究应用
2-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of quinoxaline derivatives with biological targets, including enzymes and receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route begins with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a condensation reaction with 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)aniline under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Reduction: 2-methyl-3-amino-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide.
Oxidation: 2-carboxy-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide.
作用机制
The mechanism of action of 2-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline moiety is known to interact with DNA and proteins, potentially disrupting their normal function and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
2-methyl-3-nitroaniline: A precursor in the synthesis of the target compound, known for its use in dye and pigment production.
3-nitrobenzamide: Shares the nitrobenzamide core but lacks the quinoxaline moiety, used in the synthesis of pharmaceuticals.
Quinoxaline derivatives: A broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-methyl-3-nitro-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the nitro group and the quinoxaline moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development .
属性
IUPAC Name |
2-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-13-14(8-6-12-19(13)26(29)30)21(27)24-16-9-3-2-7-15(16)20-22(28)25-18-11-5-4-10-17(18)23-20/h2-12H,1H3,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQHYMBFGWPEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)
![(1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol](/img/structure/B2368676.png)
![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)
![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)
![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2368679.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)
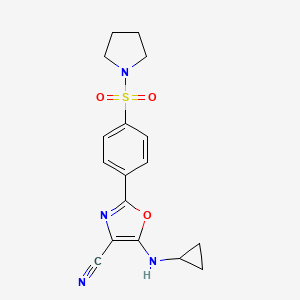
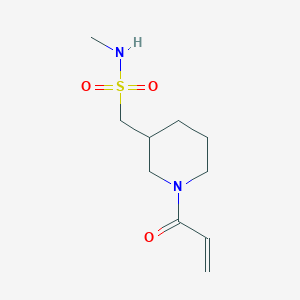
![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)
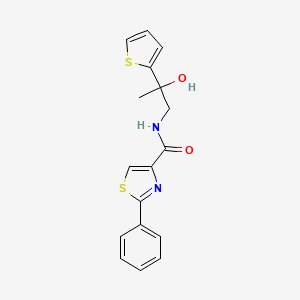
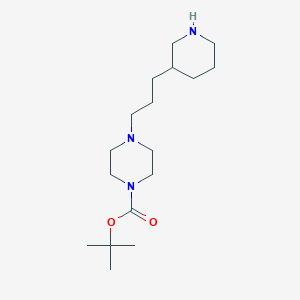


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)
